Cas no 1445769-99-2 (N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide)
![N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1445769-99-2x500.png)
N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide
- EN300-26609014
- N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide
- 1445769-99-2
- Z1530260851
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- Inchi: 1S/C20H13ClF3N3O3/c21-17-7-3-12(11-25-17)4-8-18(28)27-15-6-5-13(10-14(15)20(22,23)24)26-19(29)16-2-1-9-30-16/h1-11H,(H,26,29)(H,27,28)/b8-4+
- InChI Key: SQNFZCICICAETN-XBXARRHUSA-N
- SMILES: ClC1=CC=C(C=N1)/C=C/C(NC1C=CC(=CC=1C(F)(F)F)NC(C1=CC=CO1)=O)=O
Computed Properties
- Exact Mass: 435.0597535g/mol
- Monoisotopic Mass: 435.0597535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 647
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2Ų
- XLogP3: 4.2
N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609014-0.05g |
N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide |
1445769-99-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide
Comprehensive Overview of N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide (CAS No. 1445769-99-2)
The compound N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide (CAS No. 1445769-99-2) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a chloropyridine moiety and a trifluoromethylphenyl group, makes it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its properties, applications, and relevance in contemporary research, addressing common queries such as "What is the role of chloropyridine derivatives in drug discovery?" and "How do trifluoromethyl groups enhance molecular stability?".
One of the most notable aspects of N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide is its structural complexity, which combines multiple functional groups. The presence of a furan-2-carboxamide segment contributes to its potential as a building block for heterocyclic chemistry, while the prop-2-enamido linker offers flexibility for further modifications. Researchers often investigate such compounds for their ability to interact with biological targets, addressing questions like "What are the latest advancements in furan-based drug design?" and "How can chloropyridine derivatives improve agrochemical efficacy?".
In the context of current trends, CAS No. 1445769-99-2 aligns with the growing demand for sustainable chemistry and green synthesis methods. The trifluoromethyl group, in particular, is a hotspot in modern medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. This has led to increased searches for terms like "trifluoromethylphenyl applications in pharmaceuticals" and "eco-friendly synthesis of chloropyridine compounds". The compound's potential in crop protection and disease management further underscores its relevance in agrochemical innovation.
From a synthetic perspective, N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide presents intriguing challenges and opportunities. The integration of a chloropyridinyl group requires precise control over reaction conditions, a topic frequently explored in queries such as "optimizing chloropyridine coupling reactions". Additionally, the compound's furan-carboxamide segment is of interest for its potential in bioconjugation and material science, bridging gaps between organic chemistry and applied sciences.
As research into CAS No. 1445769-99-2 progresses, its applications in targeted drug delivery and precision agriculture are gaining traction. The compound's ability to serve as a molecular scaffold for designing inhibitors or activators of specific biological pathways makes it a valuable asset in both pharmacology and agrochemical development. Frequently asked questions like "How can furan-carboxamides improve drug selectivity?" and "What are the environmental impacts of chloropyridine-based agrochemicals?" highlight the interdisciplinary nature of its study.
In conclusion, N-{4-[3-(6-chloropyridin-3-yl)prop-2-enamido]-3-(trifluoromethyl)phenyl}furan-2-carboxamide represents a fascinating intersection of chemistry, biology, and environmental science. Its structural features, including the chloropyridine, trifluoromethylphenyl, and furan-2-carboxamide units, offer diverse avenues for innovation. By addressing trending topics such as sustainable synthesis, bioactive molecule design, and agrochemical optimization, this compound continues to captivate researchers and industry professionals alike.
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